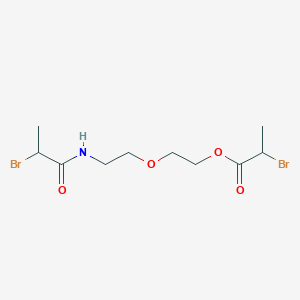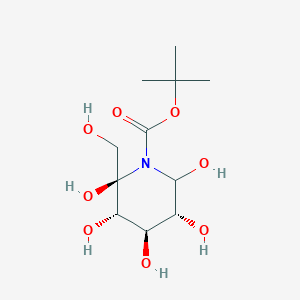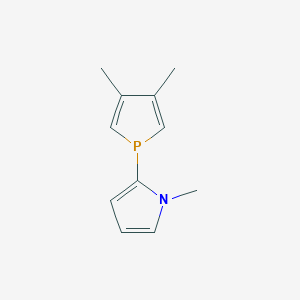
2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole is a complex organic compound that features both phosphol and pyrrole rings
Méthodes De Préparation
The synthesis of 2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the phosphol ring, followed by the introduction of the pyrrole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis process efficiently.
Analyse Des Réactions Chimiques
2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphol-oxide derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole involves its interaction with molecular targets through its phosphol and pyrrole rings. These interactions can modulate various biochemical pathways, depending on the specific context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole can be compared with similar compounds such as:
2-(3,4-Dimethyl-1H-phosphol-1-yl)-4,5-dimethylphosphorin: This compound has additional methyl groups on the phosphorin ring, which may alter its reactivity and applications.
3,3-Bis(3,4-dimethyl-1H-phosphol-1-yl)-2-benzofuran-1(3H)-one:
Lithium, [1-(3,4-dimethyl-1H-phosphol-1-yl)-2,4-cyclopentadien-1-yl]:
Propriétés
Formule moléculaire |
C11H14NP |
|---|---|
Poids moléculaire |
191.21 g/mol |
Nom IUPAC |
2-(3,4-dimethylphosphol-1-yl)-1-methylpyrrole |
InChI |
InChI=1S/C11H14NP/c1-9-7-13(8-10(9)2)11-5-4-6-12(11)3/h4-8H,1-3H3 |
Clé InChI |
DLJTVWCIKWBQDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CP(C=C1C)C2=CC=CN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


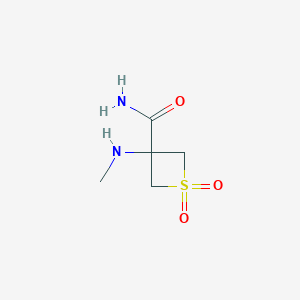
amino]benzoic acid](/img/structure/B15200078.png)
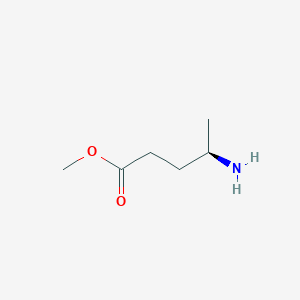

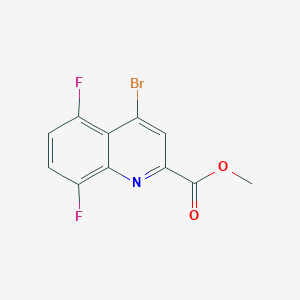
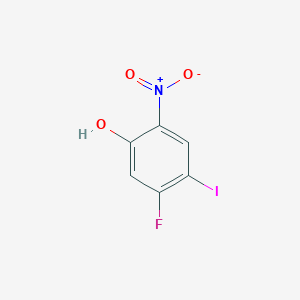
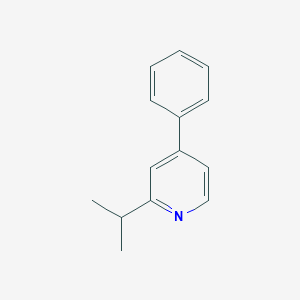
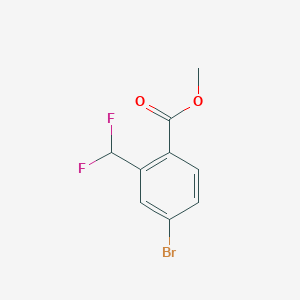
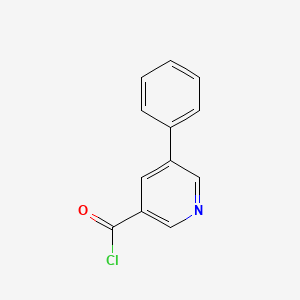
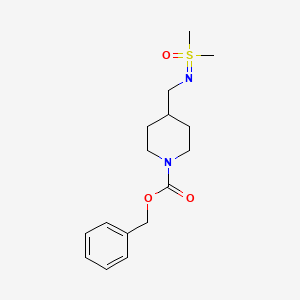
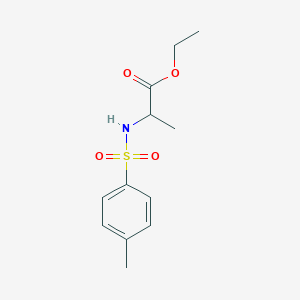
![Pyrrolo[1,2-c]pyrimidine-3-carbonitrile](/img/structure/B15200158.png)
